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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and pharmacological relationship between

the anorectic agents Tiflorex (also known as flutiorex) and the well-characterized compound,

fenfluramine. Both molecules, belonging to the phenethylamine class, were developed for their

appetite-suppressant properties. This document provides a comprehensive analysis of their

structural nuances, metabolic fates, and mechanisms of action, supported by quantitative data,

detailed experimental methodologies, and visual representations of key pathways.

Structural Comparison: A Tale of Two
Trifluoromethyls
Tiflorex and fenfluramine share a common phenethylamine backbone, a structural motif

prevalent in many centrally acting compounds. The key distinction lies in the substitution on the

phenyl ring. While both possess a trifluoromethyl (CF3) group at the meta-position, in Tiflorex
this group is attached via a sulfur atom, forming a trifluoromethylthio (-SCF3) group. This

seemingly minor alteration has significant implications for the compound's metabolic stability

and pharmacological activity.
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Feature Tiflorex (Flutiorex) Fenfluramine

IUPAC Name

N-ethyl-1-[3-

(trifluoromethylsulfanyl)phenyl]

propan-2-amine

N-ethyl-1-[3-

(trifluoromethyl)phenyl]propan-

2-amine

Molecular Formula C12H16F3NS C12H16F3N

Molecular Weight 263.32 g/mol 231.26 g/mol

SMILES
CCNC(C)Cc1cccc(c1)SC(F)

(F)F
CCNC(C)Cc1cccc(c1)C(F)(F)F

Pharmacological Profile: Efficacy and Receptor
Interactions
Both Tiflorex and fenfluramine exert their anorectic effects primarily through modulation of the

serotonergic system. However, the potency and specific receptor interactions exhibit notable

differences.

Anorectic Efficacy
Clinical and preclinical studies have demonstrated that Tiflorex is a more potent anorectic

agent than fenfluramine. In human studies, Tiflorex was found to be approximately twice as

potent as fenfluramine in reducing food intake.[1] A comparative study in rats also highlighted

the dose-dependent anorectic effects of both compounds.[2]

Receptor Binding Affinity
While specific receptor binding affinity data (Ki values) for Tiflorex is not extensively available

in the public domain, the pharmacological activity of fenfluramine and its primary active

metabolite, norfenfluramine, has been well-characterized. Norfenfluramine, in particular,

displays high affinity for serotonin 5-HT2B and 5-HT2C receptors.[3] This interaction, especially

with the 5-HT2B receptor, has been linked to the adverse cardiac valvulopathy observed with

long-term fenfluramine use.[3]
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Compound Receptor Ki (nM)

Norfenfluramine 5-HT2A Moderate Affinity

Norfenfluramine 5-HT2B High Affinity

Norfenfluramine 5-HT2C High Affinity

Note: Specific Ki values for Tiflorex are not readily available in published literature.

Metabolic Pathways: Divergent Fates
The structural difference between Tiflorex and fenfluramine leads to distinct metabolic

pathways.

Tiflorex Metabolism
In rats, the primary metabolic route for Tiflorex is S-oxidation. The trifluoromethylthio group

undergoes oxidation to form the corresponding sulfoxide and sulfone derivatives of both

Tiflorex and its N-de-ethylated metabolite, nortiflorex.[4] This pathway is a consequence of

the sulfur linkage, which provides a site for oxidative metabolism.

Fenfluramine Metabolism
The metabolism of fenfluramine is dominated by N-de-alkylation. The ethyl group is removed

from the nitrogen atom to form the active metabolite, norfenfluramine. This reaction is primarily

catalyzed by a suite of cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and

CYP2D6 as the primary enzymes, with minor contributions from CYP2C9, CYP2C19, and

CYP3A4.[5]

Mechanism of Action: Serotonin Release and
Beyond
Both compounds are classified as serotonin-releasing agents. They interact with the serotonin

transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) to increase the

extracellular concentration of serotonin in the synaptic cleft.[6]
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Fenfluramine and its metabolite norfenfluramine also exhibit activity at sigma-1 receptors,

which may contribute to their overall pharmacological profile.[7]

Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2B

receptors).

Radioligand specific for the target receptor (e.g., [3H]-LSD).

Test compound (Tiflorex or fenfluramine).

Non-specific binding control (e.g., a high concentration of a known ligand).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
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96-well filter plates and a vacuum manifold.

Scintillation counter and scintillation fluid.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test

compound, buffer (for total binding), or the non-specific binding control.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined

period (e.g., 60 minutes) to allow binding to reach equilibrium.

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation fluid.

Quantify the radioactivity on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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In Vitro Drug Metabolism Assay using Liver Microsomes
(General Protocol)
Objective: To identify the metabolites of a test compound and the enzymes responsible for its

metabolism.

Materials:

Human liver microsomes (or microsomes from other species).

Test compound (Tiflorex or fenfluramine).

NADPH regenerating system (cofactor for CYP enzymes).

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

Quenching solution (e.g., acetonitrile or methanol) to stop the reaction.

LC-MS/MS system for metabolite analysis.

Specific CYP inhibitors (optional, for reaction phenotyping).

Procedure:

Pre-incubate the liver microsomes and the test compound in the incubation buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes).

Stop the reaction at each time point by adding the quenching solution.

Centrifuge the samples to pellet the protein.

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its

metabolites.
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To identify the specific CYP enzymes involved, the assay can be repeated in the presence of

selective CYP inhibitors. A decrease in the formation of a particular metabolite in the

presence of a specific inhibitor suggests the involvement of that enzyme.
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Conclusion
Tiflorex and fenfluramine, while structurally similar, exhibit key differences in their chemical

makeup that translate to distinct pharmacological and metabolic profiles. The substitution of a

trifluoromethyl group with a trifluoromethylthio group in Tiflorex enhances its anorectic potency

and alters its primary metabolic pathway from N-de-alkylation to S-oxidation. A thorough

understanding of these structure-activity and structure-metabolism relationships is crucial for

the design and development of safer and more effective therapeutic agents targeting the

serotonergic system for appetite regulation and other central nervous system disorders. Further

research to elucidate the specific receptor binding profile of Tiflorex would provide a more

complete picture of its pharmacological actions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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